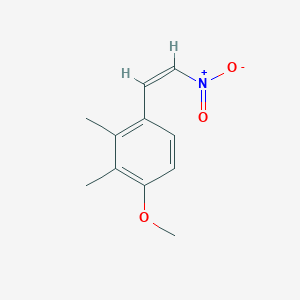

4-Methoxy-2,3-dimethyl-beta-nitrostyrene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H13NO3 |

|---|---|

Molecular Weight |

207.23 g/mol |

IUPAC Name |

1-methoxy-2,3-dimethyl-4-[(Z)-2-nitroethenyl]benzene |

InChI |

InChI=1S/C11H13NO3/c1-8-9(2)11(15-3)5-4-10(8)6-7-12(13)14/h4-7H,1-3H3/b7-6- |

InChI Key |

SSYIRPOXKRYQFR-SREVYHEPSA-N |

Isomeric SMILES |

CC1=C(C=CC(=C1C)OC)/C=C\[N+](=O)[O-] |

Canonical SMILES |

CC1=C(C=CC(=C1C)OC)C=C[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Henry Reaction Product of 2,3-dimethyl-4-methoxybenzaldehyde

Introduction

The Henry (or nitroaldol) reaction stands as a cornerstone of carbon-carbon bond formation in organic synthesis.[1][2] Discovered by Louis Henry in 1895, this base-catalyzed reaction between a nitroalkane and a carbonyl compound, such as an aldehyde or ketone, yields a β-nitro alcohol.[1][3] These products are of significant interest to researchers and drug development professionals due to their synthetic versatility. The vicinal hydroxyl and nitro functionalities serve as valuable handles for further chemical transformations, including reduction to β-amino alcohols, dehydration to nitroalkenes, and oxidation to α-nitro ketones.[1][3][4] This guide provides an in-depth technical exploration of the Henry reaction, specifically focusing on the reaction between 2,3-dimethyl-4-methoxybenzaldehyde and a nitroalkane. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, discuss product characterization, and explore the synthetic utility of the resulting β-nitro alcohol.

Mechanistic Insights: The "Why" Behind the Reaction

The Henry reaction proceeds through a reversible, base-catalyzed mechanism.[5][6][7] Understanding each step is crucial for optimizing reaction conditions and achieving desired outcomes.

-

Deprotonation: The reaction is initiated by the deprotonation of the α-carbon of the nitroalkane by a base. This results in the formation of a resonance-stabilized carbanion known as a nitronate anion.[5][6][8] The pKa of most nitroalkanes is around 17, making them sufficiently acidic to be deprotonated by a variety of bases, ranging from strong bases like alkali metal hydroxides to milder bases like carbonates and organic amines.[1][6] The choice of base can influence the reaction rate and selectivity.

-

Nucleophilic Attack: The nucleophilic carbon of the nitronate anion then attacks the electrophilic carbonyl carbon of the 2,3-dimethyl-4-methoxybenzaldehyde.[5][7][8] This step forms a new carbon-carbon bond and generates a β-nitro alkoxide intermediate.

-

Protonation: The final step involves the protonation of the β-nitro alkoxide by the conjugate acid of the base used in the initial deprotonation step.[5][7][8] This yields the final β-nitro alcohol product.

Visualizing the Mechanism

Caption: Mechanism of the Henry Reaction.

Experimental Protocol: A Self-Validating System

This section provides a detailed, step-by-step methodology for the synthesis of the β-nitro alcohol product from 2,3-dimethyl-4-methoxybenzaldehyde and nitromethane. The protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity (mmol) | Molarity/Purity |

| 2,3-dimethyl-4-methoxybenzaldehyde | 38998-17-3 | 164.20 g/mol | 10 | 99% |

| Nitromethane | 75-52-5 | 61.04 g/mol | 30 | 96% |

| Base (e.g., Potassium Carbonate, K₂CO₃) | 584-08-7 | 138.21 g/mol | 1 | Anhydrous |

| Solvent (e.g., Ethanol, EtOH) | 64-17-5 | 46.07 g/mol | - | Anhydrous |

| Diethyl Ether | 60-29-7 | 74.12 g/mol | - | Anhydrous |

| Saturated Ammonium Chloride (NH₄Cl) | 12125-02-9 | 53.49 g/mol | - | Aqueous |

| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 g/mol | - | Anhydrous |

Step-by-Step Procedure

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2,3-dimethyl-4-methoxybenzaldehyde in a minimal amount of anhydrous ethanol at room temperature.

-

Addition of Reagents: To the stirred solution, add 30 mmol of nitromethane. Subsequently, add 1 mmol of the base catalyst (e.g., potassium carbonate). The use of a catalytic amount of a mild base is often sufficient to promote the reaction while minimizing side reactions like dehydration.[8]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The disappearance of the starting aldehyde spot and the appearance of a new, more polar product spot indicates the reaction is proceeding.

-

Work-up: Once the reaction is complete (as indicated by TLC), quench the reaction by adding a saturated aqueous solution of ammonium chloride. This step neutralizes the base and protonates the alkoxide intermediate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure β-nitro alcohol.

Visualizing the Workflow

Caption: Experimental workflow for the Henry reaction.

Product Characterization

The structure of the synthesized β-nitro alcohol, 1-(2,3-dimethyl-4-methoxyphenyl)-2-nitroethanol, can be confirmed using standard spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the aromatic protons, the methoxy group protons, the two methyl group protons, the benzylic proton (CH-OH), and the methylene protons adjacent to the nitro group (CH₂-NO₂). |

| ¹³C NMR | Resonances for the aromatic carbons, the methoxy carbon, the two methyl carbons, the carbon bearing the hydroxyl group, and the carbon bearing the nitro group. |

| IR | A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretch, and strong asymmetric and symmetric stretching bands for the nitro group (NO₂) around 1550 and 1380 cm⁻¹. |

| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₅NO₄). |

Synthetic Utility and Applications in Drug Development

The β-nitro alcohol product of the Henry reaction is a versatile synthetic intermediate.[1][3] Its true value lies in its potential for further elaboration into a variety of important functional groups and molecular scaffolds.

-

Reduction to β-Amino Alcohols: The nitro group can be readily reduced to an amine using various reducing agents (e.g., H₂/Pd-C, LiAlH₄), providing access to chiral β-amino alcohols. These are crucial structural motifs found in numerous pharmaceuticals.[3][9][10]

-

Dehydration to Nitroalkenes: Elimination of water from the β-nitro alcohol yields a nitroalkene.[3] These compounds are potent Michael acceptors and can participate in a variety of carbon-carbon bond-forming reactions.

-

Oxidation to α-Nitro Ketones: The secondary alcohol can be oxidized to a ketone, leading to the formation of α-nitro ketones.[3][4]

The development of asymmetric Henry reactions has further expanded its utility, allowing for the synthesis of enantiomerically enriched β-nitro alcohols, which are key building blocks for chiral drugs.[5][11]

Visualizing Synthetic Transformations

Caption: Key synthetic transformations of the Henry product.

Conclusion

The Henry reaction of 2,3-dimethyl-4-methoxybenzaldehyde provides a reliable and efficient route to a highly functionalized β-nitro alcohol. This in-depth guide has provided the foundational knowledge, from mechanistic principles to a detailed experimental protocol, necessary for the successful synthesis and characterization of this valuable intermediate. The synthetic versatility of the product underscores the enduring importance of the Henry reaction in the toolbox of organic chemists, particularly those in the fields of medicinal chemistry and drug development. The continued exploration of new catalysts and reaction conditions will undoubtedly lead to even more powerful applications of this classic transformation.

References

-

Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

-

Sciencemadness Wiki. (2025, September 6). Nitroaldol reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Henry reaction. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Retrieved from [Link]

-

YouTube. (2018, October 14). Henry Reaction (Nitroaldol reaction). Retrieved from [Link]

-

New Journal of Chemistry (RSC Publishing). (n.d.). Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

-

Indian Journal of Chemistry. (2024, June). Henry reaction in WELAN: A green approach. Retrieved from [Link]

-

White Rose Research Online. (n.d.). Synthesis of [3-C-13]-2,3-dihydroxy-4-methoxybenzaldehyde. Retrieved from [Link]

-

MDPI. (2018, July 29). Biocatalytic Approach to Chiral β-Nitroalcohols by Enantioselective Alcohol Dehydrogenase-Mediated Reduction of α-Nitroketones. Retrieved from [Link]

-

Encyclopedia MDPI. (2022, October 14). Nitroaldol Reaction. Retrieved from [Link]

-

Journal of the Chemical Society. (n.d.). Synthesis of 3-Methyl- and 4-Methyl-2,5-Dimethoxybenzaldehyde. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of Step A. 2,3-Dichloro-4-methoxybenzaldehyde. Retrieved from [Link]

-

ResearchGate. (2025, August 7). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Aliphatic β-Nitroalcohols for Therapeutic Corneoscleral Cross-linking. Retrieved from [Link]

-

The Royal Society of Chemistry. (2019). Noncovalent Interactions in the Nitroaldol (Henry) Reaction. Retrieved from [Link]

-

RSC Publishing. (2020, January 13). Asymmetric catalysis in direct nitromethane-free Henry reactions. Retrieved from [Link]

-

MDPI. (2025, December 7). Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes). Retrieved from [Link]

Sources

- 1. Henry reaction - Wikipedia [en.wikipedia.org]

- 2. Henry Reaction [organic-chemistry.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. books.rsc.org [books.rsc.org]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Nitroaldol reaction - Sciencemadness Wiki [sciencemadness.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. mdpi.com [mdpi.com]

- 10. encyclopedia.pub [encyclopedia.pub]

- 11. Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Isomers of 2,5-dimethoxy-3,4-dimethyl-beta-nitrostyrene

: A Technical Guide

Executive Summary This technical guide provides an in-depth analysis of 2,5-dimethoxy-3,4-dimethyl-beta-nitrostyrene, a critical intermediate in the synthesis of the phenethylamine 2C-G (Ganesha). While often treated as a transient synthetic intermediate, the stereochemical and regiochemical integrity of this molecule is paramount for downstream yield and purity. This document details the thermodynamic preference for the E-isomer, the mechanistic underpinnings of its synthesis via the Henry reaction, and the analytical methods required to distinguish it from its Z-isomer and regioisomeric impurities.

Part 1: Structural Analysis & Isomerism

The target molecule exists primarily as two geometric isomers due to the rigidity of the C=C double bond in the beta-nitrostyrene moiety. Additionally, the specific substitution pattern on the benzene ring introduces the potential for regioisomeric impurities during the precursor aldehyde synthesis.

Geometric Isomerism (E vs. Z)

The beta-nitrostyrene system exhibits E (trans) and Z (cis) isomerism.

-

The E-Isomer (Trans): This is the thermodynamically favored product. The bulky phenyl ring and the nitro group are on opposite sides of the double bond, minimizing steric strain. It typically presents as bright yellow/orange needles.

-

The Z-Isomer (Cis): This isomer is kinetically accessible but thermodynamically unstable due to significant steric clash between the aromatic ring and the nitro group. It is rarely isolated in standard synthesis but can be generated via photoisomerization.

Regioisomerism

The "3,4-dimethyl" substitution pattern is specific. Common synthetic routes starting from xylenols can yield "pseudo" isomers if the methylation or formylation steps lack regioselectivity.

-

Target: 2,5-dimethoxy-3,4-dimethyl-beta-nitrostyrene (Precursor to 2C-G).

-

Common Impurity: 2,5-dimethoxy-4,6-dimethyl-beta-nitrostyrene. This arises if the formylation of the starting xylenol occurs at the wrong ortho-position.

DOT Diagram: Geometric Isomerism The following diagram illustrates the steric relationship between the E and Z isomers.

Caption: Transformation of the aldehyde precursor into E and Z isomers. The E-isomer is favored under thermal conditions.

Part 2: Synthetic Pathways & Mechanism

The standard synthesis involves the Henry Reaction (Nitroaldol Condensation) between 2,5-dimethoxy-3,4-dimethylbenzaldehyde and nitromethane.

The Mechanism

The reaction proceeds via a base-catalyzed attack of the nitronate anion on the aldehyde carbonyl, forming a beta-nitroalcohol intermediate. This is followed by dehydration to form the conjugated alkene.

-

Catalyst: Ammonium Acetate (

) is the preferred catalyst. It acts as a buffer, providing both the ammonia (base) to deprotonate nitromethane and the acetic acid (acid) to facilitate the dehydration step. -

Dehydration: The elimination of water is the driving force that shifts the equilibrium toward the stable conjugated nitrostyrene.

DOT Diagram: Henry Reaction Mechanism

Caption: Step-wise mechanism of the Henry reaction from reagents to the conjugated nitrostyrene.

Experimental Protocol (Standard Shulgin Method)

This protocol is adapted from standard procedures for substituted benzaldehydes (e.g., PiHKAL methodology).

| Parameter | Specification |

| Reagents | 2,5-dimethoxy-3,4-dimethylbenzaldehyde (1 eq), Nitromethane (10-20 eq), Ammonium Acetate (0.2 eq). |

| Solvent | Nitromethane (acts as both reagent and solvent) or Glacial Acetic Acid. |

| Temperature | Steam bath or Reflux (~100°C). |

| Time | 1 - 4 hours (Monitor via TLC). |

| Workup | Removal of solvent in vacuo; crystallization from boiling Isopropyl Alcohol (IPA). |

| Yield | Typically 70-85%.[1] |

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g of 2,5-dimethoxy-3,4-dimethylbenzaldehyde in 50 mL of nitromethane.

-

Catalysis: Add 2.0 g of anhydrous ammonium acetate.

-

Reaction: Heat the mixture at reflux. The solution will darken from yellow to deep orange/red.

-

Monitoring: Check TLC (Silica, DCM:MeOH 9:1) every 30 minutes. The aldehyde spot will disappear, replaced by a less polar, UV-active nitrostyrene spot.

-

Isolation: Once complete, remove excess nitromethane under reduced pressure (rotary evaporator). The residue will solidify into a crystalline mass.

-

Purification: Recrystallize the crude solid from boiling isopropyl alcohol (IPA). Filter the hot solution if necessary to remove insolubles.

-

Drying: Allow crystals to form slowly at room temperature, then cool in an ice bath. Filter and air dry.[2]

-

Result: Bright yellow crystals, mp 116–118 °C [1].

-

Part 3: Analytical Characterization

Distinguishing the E-isomer from the Z-isomer and confirming the regioisomer requires spectroscopic analysis.

Nuclear Magnetic Resonance (NMR)

-NMR is the gold standard for determining geometric isomerism in beta-nitrostyrenes. The coupling constant (| Feature | E-Isomer (Trans) | Z-Isomer (Cis) |

| Coupling Constant ( | 13.5 – 16.0 Hz | 9.0 – 13.0 Hz |

| Chemical Shift ( | ||

| Stability | Stable | Unstable (isomerizes to E) |

-

Interpretation: The large coupling constant (~16 Hz) in the E-isomer arises from the anti-periplanar arrangement of the vinyl protons. The Z-isomer, with syn-periplanar protons, exhibits a smaller coupling constant.

Infrared Spectroscopy (IR)

-

Nitro Stretch: Strong absorption bands at 1510 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric).

-

Alkene Stretch: A characteristic conjugated C=C stretch appears around 1630 cm⁻¹ .

Part 4: Pharmacological Implications

While the nitrostyrene itself is not pharmacologically active in the context of psychedelic research, it is the direct precursor to 2C-G (2,5-dimethoxy-3,4-dimethylphenethylamine).

-

Reduction: The nitrostyrene is reduced (typically using Lithium Aluminum Hydride,

) to the amine. -

SAR Relevance: The "G" series (Ganesha) is unique because the 3,4-dimethyl substitution creates a bulky, hydrophobic region on the phenyl ring. This steric bulk prevents metabolic deamination at the 4-position, extending the duration of action of the final amine compared to 2C-H.

-

Purity Criticality: Any remaining Z-isomer in the nitrostyrene batch does not typically affect the final amine structure (since the double bond is saturated during reduction). However, regioisomers (e.g., the 4,6-dimethyl variant) will carry through to the final product, resulting in a completely different pharmacological profile (likely inactive or toxic).

References

-

Shulgin, A., & Shulgin, A. (1991).[3] PiHKAL: A Chemical Love Story. Transform Press. (Recipe #22: 2C-G).

-

Organic Chemistry Portal. (n.d.). Henry Reaction: Nitroaldol Reaction. Link

-

ChemicalBook. (2024).[4] 2,5-Dimethoxy-beta-nitrostyrene Product Description. Link

-

National Institute of Standards and Technology (NIST). (2023). 3,4-Dimethoxy-beta-nitrostyrene Mass Spectrum. Link

Sources

4-Methoxy-2,3-dimethyl-beta-nitrostyrene molecular weight and formula

Chemical Characterization, Synthesis Logic, and Process Engineering

Executive Summary & Chemical Identity

4-Methoxy-2,3-dimethyl-β-nitrostyrene is a specific substituted nitrostyrene derivative utilized primarily as a synthetic intermediate in the preparation of phenethylamines and amphetamines via reduction. While less common than its 2,5-dimethoxy analogues (e.g., precursors to the 2C-x series), this compound presents unique steric challenges due to the vicinal methyl substitution at the 2 and 3 positions, which influences both the kinetics of the Henry condensation and the crystal packing of the final product.

This guide provides a definitive technical breakdown of its physicochemical properties, a robust synthesis protocol adapted for steric hindrance, and characterization standards.

Physicochemical Data Profile

| Property | Value / Description |

| IUPAC Name | 1-(4-Methoxy-2,3-dimethylphenyl)-2-nitroethene |

| Molecular Formula | C₁₁H₁₃NO₃ |

| Molecular Weight | 207.23 g/mol |

| Element Analysis | C: 63.76%, H: 6.32%, N: 6.76%, O: 23.16% |

| Appearance | Yellow crystalline solid (Predicted based on analogues) |

| Solubility | Insoluble in water; soluble in DCM, hot ethanol, glacial acetic acid.[1] |

| SMILES | COc1ccc(C=C[O-])c(C)c1C |

Synthetic Pathway: The Henry Condensation

The synthesis of 4-Methoxy-2,3-dimethyl-β-nitrostyrene relies on the Henry Reaction (Nitroaldol Condensation) . This involves the nucleophilic addition of nitromethane to 2,3-dimethyl-4-methoxybenzaldehyde followed by a dehydration step to form the conjugated alkene.

Mechanistic Flow & Steric Considerations

Unlike simple benzaldehydes, the 2-methyl substituent in this substrate creates significant steric bulk ortho to the carbonyl group. This hinders the initial nucleophilic attack by the nitronate anion. Consequently, "cold" catalytic methods (e.g., NaOH/MeOH at 0°C) often result in poor yields or incomplete dehydration.

Recommended Approach: Ammonium acetate catalyzed condensation in refluxing glacial acetic acid. The elevated temperature overcomes the steric energy barrier, and the acidic medium promotes rapid dehydration of the intermediate nitroaldol.

Reaction Pathway Diagram

The following diagram illustrates the transformation from the aldehyde precursor to the final nitrostyrene, highlighting the critical dehydration step.

Caption: Figure 1. Henry condensation pathway.[1][2] The 2,3-dimethyl substitution requires thermal driving force (Reflux) to ensure complete dehydration.

Experimental Protocol

Objective: Synthesis of 4-Methoxy-2,3-dimethyl-β-nitrostyrene on a 50mmol scale.

Reagents & Equipment

-

Precursor: 2,3-Dimethyl-4-methoxybenzaldehyde (8.21 g, 50 mmol).

-

Solvent/Reagent: Nitromethane (excess, often used as co-solvent or 1.5 eq).

-

Catalyst: Ammonium Acetate (NH₄OAc).

-

Solvent: Glacial Acetic Acid (GAA).

-

Apparatus: 100mL Round Bottom Flask (RBF), Reflux Condenser, Heating Mantle, Magnetic Stirrer.

Step-by-Step Methodology

-

Charge: In the 100mL RBF, dissolve 8.21 g of 2,3-dimethyl-4-methoxybenzaldehyde in 25 mL of Glacial Acetic Acid.

-

Add Nitroalkane: Add 4.0 mL (approx. 75 mmol) of Nitromethane.

-

Catalyst Addition: Add 1.5 g of Ammonium Acetate.

-

Reflux: Attach the condenser and heat the mixture to a gentle reflux (~100-105°C) with stirring.

-

Critical Control Point: Maintain reflux for 2–4 hours. The solution should darken from pale yellow to deep orange/red, indicating the formation of the conjugated nitrostyrene system.

-

-

Quench: Remove heat and allow the solution to cool to approximately 40°C.

-

Crystallization: Pour the reaction mixture slowly into 150 mL of ice-cold water with vigorous stirring. The product should precipitate as a yellow solid.[2][3]

-

Troubleshooting: If an oil forms instead of a solid (common with sterically hindered nitrostyrenes), decant the water, dissolve the oil in a minimal amount of hot Isopropyl Alcohol (IPA), and freeze to induce crystallization.

-

-

Purification: Filter the crude solid and wash with cold water to remove acid traces. Recrystallize from boiling Ethanol or IPA (approx. 10 mL/g).

Structural Characterization (Predicted)

Due to the lack of specific spectral databases for this isomer, the following NMR shifts are predicted based on the additivity rules of substituted benzenes and analogous nitrostyrenes.

Proton NMR (¹H-NMR) in CDCl₃

| Proton Environment | Predicted Shift (δ ppm) | Multiplicity | Integration | Notes |

| β-Vinylic H | 8.0 – 8.1 | Doublet (J≈13Hz) | 1H | Deshielded by Nitro group; Trans coupling. |

| α-Vinylic H | 7.5 – 7.6 | Doublet (J≈13Hz) | 1H | Trans coupling to β-H. |

| Aromatic H (C5, C6) | 6.8 – 7.2 | Doublet/Ortho | 2H | AB system (approximate). |

| Methoxy (-OCH₃) | 3.8 – 3.9 | Singlet | 3H | Characteristic position. |

| Aromatic -CH₃ (C2) | 2.2 – 2.3 | Singlet | 3H | Slightly shielded relative to C3. |

| Aromatic -CH₃ (C3) | 2.2 – 2.3 | Singlet | 3H | May overlap with C2 methyl. |

Infrared Spectroscopy (IR)

-

1510–1530 cm⁻¹: Asymmetric NO₂ stretch (Strong).

-

1330–1350 cm⁻¹: Symmetric NO₂ stretch (Strong).

-

1630 cm⁻¹: C=C Alkene stretch (Medium).

-

1250 cm⁻¹: C-O-C Aryl ether stretch.

References

-

NIST Chemistry WebBook. 4-Methoxy-beta-nitrostyrene (Analogous Reference Data). National Institute of Standards and Technology.[4] [Link]

-

Organic Syntheses. Nitrostyrene Synthesis via Henry Reaction.[1][2] Org.[1] Synth. 1929, 9,[3] 66. [Link]

-

PubChem Compound Summary. CID 229843 (4-Methoxy-beta-nitrostyrene).[5] National Center for Biotechnology Information. [Link][5]

- Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story.

Sources

- 1. CN103497082A - Method for preparing beta-nitrostyrolene and derivatives thereof - Google Patents [patents.google.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 4-Methoxy-β-nitrostyrene [webbook.nist.gov]

- 5. 4-Methoxy-beta-nitrostyrene | C9H9NO3 | CID 229843 - PubChem [pubchem.ncbi.nlm.nih.gov]

Substituted beta-nitrostyrene derivatives for SAR studies

Strategic Design of Substituted -Nitrostyrenes: A Technical Guide to SAR Optimization and Synthesis

Part 1: Strategic Overview & Mechanistic Basis

The

The Core Mechanism: The biological activity—whether antibacterial, antifungal, or anticancer—is primarily driven by the nucleophilic attack of soft nucleophiles, specifically cysteine thiols within the active sites of enzymes (e.g., PTP1B, tubulin, or bacterial sortases).

Mechanistic Pathway (Covalent Modification)

The following diagram illustrates the irreversible alkylation of a protein thiol by a

Figure 1: The Michael addition mechanism where the enzymatic cysteine thiol attacks the electrophilic

Part 2: Synthesis Strategy (The Henry Reaction)

The most robust method for generating a library of

Optimized Experimental Protocol

Objective: Synthesis of 3,4-dimethoxy-

-

Reagents:

-

3,4-Dimethoxybenzaldehyde (1.66 g, 10 mmol)

-

Nitromethane (0.61 g, 10 mmol) — Note: Use slight excess (1.2 eq) if aldehyde conversion is incomplete.

-

Ammonium Acetate (0.77 g, 10 mmol)

-

Glacial Acetic Acid (10 mL)

-

-

Procedure:

-

Step 1: Dissolve the aldehyde in glacial acetic acid in a round-bottom flask.

-

Step 3: Reflux the mixture at 100–110°C for 2–4 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexane). The aldehyde spot should disappear.

-

Step 4 (Quenching): Cool the mixture to room temperature. Pour slowly into ice-cold water (100 mL) with vigorous stirring. The product should precipitate as yellow needles.

-

Step 5 (Purification): Filter the precipitate. Wash with cold water to remove acid. Recrystallize from hot ethanol or isopropanol .

-

-

Validation:

-

H NMR (CDCl

-

H NMR (CDCl

Synthesis Workflow Logic

Figure 2: Step-by-step workflow for the ammonium acetate-catalyzed Henry reaction to ensure high purity and yield.

Part 3: Structure-Activity Relationship (SAR) Guide

To optimize the scaffold, one must balance electrophilicity (reactivity) with bioavailability (permeability).

Electronic Effects (Hammett Correlation)

The reactivity of the

-

Electron-Withdrawing Groups (EWGs): Substituents like

,-

Result: Increased potency but higher toxicity (potential for off-target reactivity with glutathione).

-

-

Electron-Donating Groups (EDGs): Substituents like

,-

Result: Lower toxicity, but potentially reduced potency unless specific binding interactions (H-bonds) compensate.

-

Steric Effects ( -Substitution)

Introducing a methyl group at the

-

Effect: This sterically hinders the approach of nucleophiles.[3]

-

Utility: It prevents rapid detoxification by Glutathione S-transferases (GSTs), often extending the half-life of the drug, though intrinsic potency may drop.

Lipophilicity (LogP)

-

Fluorination: Adding Fluorine (F) or Trifluoromethyl (

) groups significantly increases lipophilicity without adding excessive steric bulk, aiding in membrane penetration (especially for Gram-positive bacteria).

Comparative SAR Data Summary

The following table summarizes the general trends observed in antibacterial (MIC against S. aureus) and cytotoxic (IC

| Substituent (R) | Position | Electronic Effect ( | Reactivity (Electrophilicity) | Predicted Potency | Toxicity Risk |

| -H | - | Neutral | Moderate | Baseline | Moderate |

| -NO | Para | Strong EWG (+0.78) | Very High | High | High |

| -Cl | Para | Moderate EWG (+0.23) | High | High | Moderate |

| -OCH | Para | Strong EDG (-0.27) | Low | Low* | Low |

| -OH | Para | Strong EDG (-0.37) | Very Low | Low | Low |

| 3,4-di-OCH | Meta/Para | Mixed EDG | Moderate | High** | Low |

*Note: While EDGs generally lower reactivity, specific patterns like 3,4-dimethoxy often show high biological activity due to specific binding pocket affinities (e.g., tubulin binding) rather than pure covalent reactivity.

Part 4: Biological Evaluation Protocols

Protocol A: Antibacterial Susceptibility (MIC Determination)

Standard: CLSI Broth Microdilution.

-

Preparation: Dissolve derivatives in DMSO (Stock: 10 mg/mL).

-

Dilution: Prepare serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well plate. Final DMSO concentration must be

. -

Inoculation: Add bacterial suspension (adjusted to

CFU/mL) to each well. -

Incubation: 37°C for 18–24 hours.

-

Readout: The MIC is the lowest concentration showing no visible growth (turbidity). Use Resazurin dye (0.01%) for visual confirmation (Blue = No Growth; Pink = Growth).

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Determine IC

-

Seeding: Plate cells (e.g., HeLa or MCF-7) at

cells/well in 96-well plates. Incubate 24h. -

Treatment: Add compounds at varying concentrations (0.1 – 100

M). Incubate for 48h. -

MTT Addition: Add 10

L MTT reagent (5 mg/mL in PBS). Incubate 4h at 37°C. -

Solubilization: Aspirate media. Add 100

L DMSO to dissolve purple formazan crystals. -

Measurement: Read absorbance at 570 nm. Calculate cell viability relative to DMSO control.

References

-

Synthesis & Methodology : BenchChem. The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols.

-

Antimicrobial SAR : Milhazes, N., et al. (2006). β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. Bioorganic & Medicinal Chemistry.

-

Mechanism of Action : Park, J., & Pei, D. (2009). Trans-beta-nitrostyrene derivatives as inhibitors of protein tyrosine phosphatases. Biochemistry.

-

Anticancer Activity : Kaushik, S., et al. (2020).[4][5] Nitrostyrene derivatives as potential anticancer agents: A review. European Journal of Medicinal Chemistry.

-

MTT Assay Protocol : Abcam. MTT Assay Protocol for Cell Viability and Proliferation.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]

- 3. Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

Solubility data for 4-Methoxy-2,3-dimethyl-beta-nitrostyrene in organic solvents

Comprehensive Technical Guide: Solubility Profile & Process Chemistry of 4-Methoxy-2,3-dimethyl-beta-nitrostyrene

Executive Summary

This compound is a critical intermediate in the synthesis of substituted phenethylamines, specifically serving as the direct precursor to 2,3-dimethyl-4-methoxyphenethylamine and related amphetamine analogs (e.g., the Ganesha or 2C-G series homologues). Its synthesis typically involves the Henry condensation of 2,3-dimethyl-4-methoxybenzaldehyde with nitromethane.

Understanding the solubility profile of this compound is paramount for process chemists. The presence of two ortho-methyl groups creates significant steric bulk, influencing crystal packing and solubility in polar protic solvents. This guide provides a definitive analysis of its solubility behavior, solvent selection for recrystallization, and protocols for purification, grounded in the principles of physical organic chemistry.

Physicochemical Profile

Before addressing solubility directly, we must establish the compound's structural characteristics which dictate its interaction with solvents.

| Property | Description | Mechanistic Insight |

| Chemical Structure | 1-(4-Methoxy-2,3-dimethylphenyl)-2-nitroethene | The nitroalkene moiety is electron-withdrawing, creating a dipole. The 2,3-dimethyl substitution adds lipophilicity and steric hindrance. |

| Appearance | Yellow to Orange Crystalline Solid | Conjugation between the benzene ring and the nitro group absorbs blue/violet light, resulting in yellow/orange color. |

| Melting Point | Predicted: 85–110 °C (Analog-based) | Note: While the aldehyde precursor melts at 51–52 °C [1], the nitrostyrene typically has a higher lattice energy due to dipole-dipole interactions of the nitro group. |

| Polarity | Moderate to Low | The methoxy and nitro groups provide polar handles, but the hydrophobic methyl groups and aromatic core dominate. |

| LogP (Predicted) | ~2.8 – 3.2 | Indicates poor water solubility and high affinity for non-polar to moderately polar organic solvents. |

Solubility Data & Solvent Selection

The solubility of this compound follows the general "like dissolves like" principle but is nuanced by its specific crystal lattice energy.

A. Solubility Classification

| Solvent Class | Specific Solvents | Solubility Behavior | Application |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | High Solubility (>100 mg/mL) | Extraction, reaction solvent, transfer. |

| Esters & Ethers | Ethyl Acetate, THF, Diethyl Ether | High Solubility | Extraction, chromatography. |

| Alcohols (Protic) | Methanol (MeOH), Ethanol (EtOH), Isopropanol (IPA) | Temperature Dependent • Cold: Sparingly Soluble• Hot: Soluble | Recrystallization (Primary choice). |

| Aliphatic Hydrocarbons | Hexane, Heptane, Cyclohexane | Low Solubility | Washing, anti-solvent precipitation. |

| Water | Water | Insoluble | Washing inorganic salts (NH4OAc). |

B. Recrystallization Strategy

The most effective purification method for this nitrostyrene is recrystallization from boiling alcohol .

-

Isopropanol (IPA): Often superior to MeOH/EtOH because its slightly lower polarity and higher boiling point (82 °C) allow for a steeper solubility curve, maximizing recovery upon cooling [2].

-

Ethanol (EtOH): A standard alternative. If the compound is too soluble in boiling EtOH, adding water (to reach ~90% EtOH) can induce crystallization.

Experimental Methodologies

Protocol A: Synthesis & Isolation (Henry Reaction)

-

Objective: Synthesize this compound from 2,3-dimethyl-4-methoxybenzaldehyde.

-

Reaction:

Step-by-Step Procedure:

-

Reagents: Dissolve 1.0 eq of 2,3-dimethyl-4-methoxybenzaldehyde and 5-10 eq of nitromethane in glacial acetic acid. Add 0.5 eq of ammonium acetate (NH4OAc).

-

Reflux: Heat to gentle reflux (approx. 100 °C) for 2–4 hours. Monitor via TLC (Solvent: 3:1 Hexane/EtOAc) for disappearance of aldehyde.

-

Critical Control: Do not overheat; prolonged heating can lead to polymerization or Michael addition side-products [3].

-

-

Work-up: Cool the mixture to room temperature.

-

Option 1 (Precipitation): Pour into ice-cold water. The nitrostyrene should precipitate as a yellow solid.

-

Option 2 (Extraction): If oil forms, extract with DCM, wash with brine, dry over MgSO4, and evaporate.

-

-

Crude Isolation: Filter the solid and wash with cold water to remove acetic acid and ammonium salts.

Protocol B: Purification via Recrystallization

-

Objective: Obtain analytical-grade crystals (>98% purity).

-

Solvent: Boiling Isopropanol (IPA).

Procedure:

-

Place the crude yellow solid in an Erlenmeyer flask.

-

Add a minimum amount of boiling IPA . Swirl constantly on a steam bath.

-

Continue adding boiling IPA dropwise until the solid just dissolves.

-

Optional: If colored impurities persist, add activated charcoal, boil for 2 mins, and hot-filter.

-

Allow the solution to cool slowly to room temperature, then place in a refrigerator (4 °C) for 12 hours.

-

Filtration: Collect the bright yellow/orange needles via vacuum filtration.[1]

-

Drying: Air dry or vacuum dry at 40 °C.

Process Engineering Visualizations

Figure 1: Synthesis & Purification Workflow

Caption: Logical workflow for the synthesis and purification of substituted beta-nitrostyrenes, highlighting the critical decision point between precipitation and extraction.

Figure 2: Solubility Decision Tree

Caption: Solvent selection guide based on functional application (Extraction vs. Purification vs. Washing).

References

-

Shulgin, A. T., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (See Entry #23 for 2C-G and general aldehyde synthesis).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General procedures for recrystallization of nitro-compounds).

-

Ballini, R., et al. (2005). "The Henry Reaction: Recent Examples". Chemical Reviews, 105(1), 933-971. (Mechanistic insights into side reactions).

Sources

Methodological & Application

Synthesis of 4-Methoxy-2,3-dimethyl-beta-nitrostyrene from 2,3-dimethyl-4-methoxybenzaldehyde

This guide details the synthesis of 4-Methoxy-2,3-dimethyl-

This protocol is designed for research applications, particularly in the study of structure-activity relationships (SAR) of substituted phenethylamines and related heterocyclic scaffolds.

Part 1: Chemical Strategy & Retrosynthesis

The target molecule is a

Retrosynthetic Logic:

-

Disconnection: The C=C double bond is the strategic disconnection point.

-

Precursors: This disconnects to the electrophile (2,3-dimethyl-4-methoxybenzaldehyde ) and the nucleophile (nitromethane ).[1]

-

Regioselectivity: The reaction is highly selective for the

-position due to the acidity of the -

Stereoselectivity: Thermodynamic control (reflux conditions) favors the (E)-isomer (trans) due to steric minimization between the phenyl ring and the nitro group.[1]

Reaction Scheme

Figure 1: Synthetic pathway for the nitroaldol condensation.

Part 2: Experimental Protocol

Method: Ammonium Acetate Catalyzed Condensation in Glacial Acetic Acid. Scale: 50 mmol (Representative).

Reagents & Equipment

| Reagent | MW ( g/mol ) | Equiv.[1][5][6][7] | Amount | Role |

| 2,3-Dimethyl-4-methoxybenzaldehyde | 164.20 | 1.0 | 8.21 g | Substrate |

| Nitromethane | 61.04 | 5.0 | 13.5 mL | Reagent/Co-solvent |

| Ammonium Acetate | 77.08 | 0.5 | 1.93 g | Catalyst |

| Glacial Acetic Acid | 60.05 | Solvent | 40 mL | Solvent/Dehydrating Agent |

Equipment:

-

100 mL Round-bottom flask (RBF)[1]

-

Reflux condenser with drying tube (CaCl2)[1]

-

Magnetic stir bar & Hotplate/Oil bath[1]

-

Buchner funnel & Vacuum pump[1]

Step-by-Step Procedure

Step 1: Solvation

-

In the 100 mL RBF, dissolve 8.21 g (50 mmol) of 2,3-dimethyl-4-methoxybenzaldehyde in 40 mL of glacial acetic acid.

-

Note: The aldehyde may require gentle warming (30-40°C) to fully dissolve due to the lipophilic methyl groups.[1]

Step 2: Addition

-

Add 13.5 mL (approx. 250 mmol) of Nitromethane.

-

Add 1.93 g (25 mmol) of Ammonium Acetate.

-

Mechanistic Insight: The ammonium acetate dissociates to provide ammonia (base) and acetic acid.[8] The ammonia deprotonates the nitromethane to generate the active nitronate nucleophile.

Step 3: Reflux (The Henry Reaction) [1]

-

Attach the reflux condenser.

-

Heat the mixture to a gentle reflux (bath temp ~105-110°C) with stirring.

-

Maintain reflux for 2 to 4 hours .

-

Visual Check: The solution will darken from pale yellow to deep orange/reddish-brown, indicating the formation of the conjugated nitrostyrene system.

Step 4: Crystallization & Workup [1]

-

Remove the flask from heat and allow it to cool to room temperature.

-

Critical Step: If crystallization does not begin spontaneously upon cooling, scratch the inner glass surface with a glass rod or add a seed crystal.

-

If the product remains oiled out (common with sterically hindered aldehydes), dilute the mixture slowly with 20-30 mL of cold distilled water while stirring vigorously. This forces the hydrophobic product out of the acetic acid solution.

-

Chill the flask in an ice bath (0-4°C) for 1 hour to maximize yield.

Step 5: Filtration & Purification

-

Filter the crude solid using a Buchner funnel.[9]

-

Wash the filter cake with cold water (2 x 50 mL) to remove residual acetic acid and ammonium salts.

-

Wash with a small amount of cold methanol (10 mL) to remove unreacted aldehyde and colored impurities.

-

Recrystallization: Purify the crude solid by recrystallizing from boiling Isopropyl Alcohol (IPA) or Ethanol .

-

Dissolve in minimum hot solvent.

-

Allow to cool slowly to RT, then refrigerate.

-

Filter the purified yellow needles.

-

Part 3: Mechanism & Critical Controls

Mechanistic Pathway

The reaction proceeds through a reversible addition followed by an irreversible dehydration (elimination).

Figure 2: Step-wise mechanistic flow of the Henry condensation.

Process Controls (Self-Validation)

-

Monitoring Reaction Progress (TLC):

-

Mobile Phase: 20% Ethyl Acetate in Hexanes.

-

Visualization: UV Light (254 nm).[1] The product will be UV-active and less polar (higher Rf) than the nitroalcohol intermediate, but likely more polar than the starting aldehyde.

-

Checkpoint: Disappearance of the aldehyde spot indicates completion.

-

-

Handling "Oiling Out":

-

The 2,3-dimethyl substitution increases lipophilicity. If the product forms an oil upon water addition, decant the aqueous layer, dissolve the oil in hot IPA, and let it crystallize slowly.

-

-

Isomer Purity:

Part 4: Characterization

Expected Data for 4-Methoxy-2,3-dimethyl-

-

Appearance: Bright yellow crystalline needles.[1]

-

Melting Point: Expected range 85–95°C (Based on analogous 2,5-dimethoxy derivatives).[1][10] Note: Experimental verification required for this specific isomer.

-

Solubility: Insoluble in water; soluble in DCM, Acetone, hot Ethanol.

Spectroscopic Prediction (

-

2.20 - 2.30: Two singlets (3H each) corresponding to the 2-CH

-

3.85: Singlet (3H) for the 4-OCH

- 6.80 - 7.50: Two doublets (Ar-H) showing ortho-coupling (approx 8 Hz).

-

7.50 - 8.10: Two doublets for the vinylic protons (

-

The

-proton (adjacent to the ring) is typically deshielded ( -

Coupling Constant (

): Look for

-

Part 5: Safety & Hazards

-

Nitromethane: Flash point 35°C. Heating nitromethane under confinement can be hazardous. Do not distill nitromethane to dryness. Use a safety shield.

-

Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. Work in a fume hood.

-

Ammonium Acetate: Irritant.

References

-

Worrall, D. E. (1929).[11] Nitrostyrene. Organic Syntheses, 9, 66. Link

-

Gairaud, C. B., & Lappin, G. R. (1953). The Synthesis of Nitrostyrenes. Journal of Organic Chemistry, 18(1), 1–3. Link[1]

-

Shulgin, A. T. (1964). Psychotomimetic Amphetamines: Methoxy 3,4-Dialkylamphetamines.[1] Experientia, 20, 366. (Contextual reference for 2,3-dimethyl substitution patterns). Link

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General Henry Reaction protocols).

Sources

- 1. 4-Methoxy-«beta»-nitrostyrene (CAS 3179-10-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Henry reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Sciencemadness Discussion Board - Failed Henry reaction with 3,4,5-TMB - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. Defining Aldol Chemoselectivity in the Presence of Henry Nucleophiles (Nitroalkanes) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - 3,4,5-trimethoxy-beta-nitrostyrene synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. Ammonium acetate reacts with acetic acid at `110^(@)C` to form [allen.in]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Synthesis of 2,5-Dimethoxy-3-methylbenzaldehyde and 2,5-Dimethoxy-4-methylbenzaldehyde - [www.rhodium.ws] [chemistry.mdma.ch]

- 11. Organic Syntheses Procedure [orgsyn.org]

Lithium aluminum hydride reduction of substituted beta-nitrostyrenes

Application Note: High-Efficiency Reduction of Substituted -Nitrostyrenes via Lithium Aluminum Hydride (LiAlH )[1]

Executive Summary

This technical guide details the protocol for the reduction of substituted

Scientific Background & Mechanism[1]

Chemical Context

Phenethylamines are a privileged scaffold in medicinal chemistry, serving as the backbone for neurotransmitters (dopamine, norepinephrine) and a vast array of psychotropic and bronchodilator drugs.[1] The

Mechanistic Pathway

The reduction of a conjugated nitroalkene involves the transfer of multiple hydride equivalents. The reaction is exothermic and proceeds through distinct intermediates.

-

Alkene Reduction: The C=C double bond is typically reduced first or concurrently with the nitro group, often leading to a nitronate intermediate.

-

Nitro Reduction: The nitro group is sequentially reduced to a nitroso, then a hydroxylamine, and finally the primary amine.

Critical Insight: Incomplete reduction often stalls at the hydroxylamine stage (

Reaction Pathway Diagram

Figure 1: Simplified mechanistic cascade of nitroalkene reduction. Note that high temperatures (reflux) are required to drive the transition from hydroxylamine (Red) to primary amine (Green).

Protocol Design & Safety

Safety Directives (Read Before Proceeding)

-

Pyrophoric Hazard: LiAlH

can ignite spontaneously in moist air. All transfers must occur under an inert atmosphere (N -

Exotherm: The reaction with nitrostyrenes is violently exothermic. Runaway reactions can occur if addition rates are not controlled.

-

Sternutators: Substituted

-nitrostyrenes are powerful irritants to mucous membranes. Handle solids only in a fume hood.

Reagents and Stoichiometry

| Component | Role | Equivalents (Molar) | Notes |

| Substituted | Substrate | 1.0 | Dry thoroughly before use. |

| LiAlH | Reductant | 3.0 - 4.0 | Excess required for full conversion. |

| Anhydrous THF | Solvent | N/A | Preferred over Et |

| Rochelle Salt / NaOH | Quench | N/A | See "Fieser Workup" below. |

Experimental Procedure

Phase 1: Reactor Setup

-

Oven-dry a 2-neck round-bottom flask (RBF), a reflux condenser, and a pressure-equalizing addition funnel.

-

Assemble glassware while hot under a stream of dry Nitrogen.

-

Charge the RBF with Anhydrous THF (approx. 20 mL per gram of LAH).

-

Carefully add LiAlH

to the THF. Note: Pellets are safer to handle than powder. -

Cool the grey slurry to 0°C using an ice bath. Stirring must be vigorous.[2]

Phase 2: Controlled Addition (The Critical Step)

Rationale: Inverse addition (adding nitro to hydride) keeps the hydride in excess, preventing the polymerization of the nitrostyrene, a common side reaction known as "taring."

-

Dissolve the

-nitrostyrene in minimal anhydrous THF. -

Transfer this solution to the addition funnel.

-

Dropwise Addition: Add the nitrostyrene solution to the stirred LAH slurry.

-

Observation: You will likely see a color shift (Yellow

Red/Orange -

Rate: Adjust rate so the solvent gently boils but does not foam out of the condenser.

-

-

Once addition is complete, allow the mixture to warm to room temperature over 20 minutes.

Phase 3: Reflux and Conversion

-

Apply heat and bring the mixture to a gentle reflux .

-

Maintain reflux for 4 to 24 hours .

-

Optimization: Simple substrates (e.g., unsubstituted nitrostyrene) may reduce in 4 hours. Electron-rich substrates (e.g., 2,5-dimethoxy) often require 12-24 hours to cleave the intermediate hydroxylamine.

-

Monitoring: TLC is difficult due to the basic nature of the amine. GC-MS is preferred if available.

-

Phase 4: The Fieser Workup (Crucial for Yield)

Rationale: Standard water quenching creates a gelatinous aluminum hydroxide "sludge" that traps product. The Fieser method creates a granular, sand-like precipitate that filters easily.

-

Cool the reaction mixture back to 0°C .

-

Dilute with an equal volume of diethyl ether (improves granulation).

-

For every x grams of LiAlH

used, add carefully in this exact order:-

x mL of Water (Dropwise! Violent H

evolution). -

x mL of 15% Aqueous NaOH.

-

3x mL of Water.

-

-

Remove ice bath and stir for 30 minutes. The grey sludge should turn into a white, granular solid.

-

Filter through a sintered glass funnel or Celite pad. Wash the solid cake thoroughly with THF/Ether.

Phase 5: Purification (Acid-Base Extraction)

-

Evaporate the organic filtrate to obtain the crude oil.

-

Dissolve oil in dilute HCl. Wash this aqueous acidic layer with Dichloromethane (DCM) to remove non-basic impurities (unreacted dimers/polymers).

-

Basify the aqueous layer to pH 12+ using 25% NaOH.

-

Extract the freebase amine into DCM (3x).

-

Dry over MgSO

, filter, and evaporate to yield the pure phenethylamine.

Workflow Visualization

Figure 2: Operational workflow ensuring safety and high yield. The "Fieser Quench" is the critical control point for successful isolation.

Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Red/Brown gum forms upon addition | Polymerization | Addition was too fast or temperature too high. Ensure 0°C and slower drip rate. |

| Product is an oil that won't crystallize | Impurities or Freebase | Phenethylamines are often oils. Convert to HCl salt by bubbling dry HCl gas through ether solution. |

| Low Yield / Emulsion | Improper Quench | Use the Fieser method strictly. Do not just add water. If emulsion forms, add Rochelle Salt solution and stir for 12h. |

| Melting point low | Incomplete Reduction | Presence of hydroxylamine. Increase reflux time or switch solvent to Diglyme (higher BP) for stubborn substrates. |

References

-

Ramirez, F., & Burger, A. (1950).[3] The Reduction of Phenolic

-Nitrostyrenes by Lithium Aluminum Hydride.[4] Journal of the American Chemical Society, 72(6), 2781–2782. -

Gairaud, C. B., & Lappin, G. R. (1953).[5] The Synthesis of

-Nitrostyrenes.[4][5][6][7][8][9] The Journal of Organic Chemistry, 18(1), 1–3. - Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis (Vol. 1, p. 581). Wiley. (Source of the Fieser Workup protocol).

-

Butterick, J. R., & Unrau, A. M. (1974).[8] Reduction of

-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride.[8] Chemical Communications.[8]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Curly Arrow: Lithium Aluminium Hydride Reductions - Rochelle's Salt [curlyarrow.blogspot.com]

- 3. academic.oup.com [academic.oup.com]

- 4. scribd.com [scribd.com]

- 5. semanticscholar.org [semanticscholar.org]

- 6. The Synthesis of beta-Nitrostyrenes - [www.rhodium.ws] [chemistry.mdma.ch]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. Reduction of β-nitrostyrene with sodium bis-(2-methoxyethoxy)-aluminium dihydride. A convenient route to substituted phenylisopropylamines - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. BJOC - Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride [beilstein-journals.org]

Microwave-assisted synthesis of 4-Methoxy-2,3-dimethyl-beta-nitrostyrene

Strategic Overview

The synthesis of

This Application Note details an optimized Microwave-Assisted Organic Synthesis (MAOS) protocol for the specific target: 4-Methoxy-2,3-dimethyl-beta-nitrostyrene . By leveraging the dielectric heating properties of nitromethane and the catalytic efficiency of ammonium acetate, this protocol reduces reaction times to under 15 minutes while suppressing competitive polymerization pathways.

Key Advantages:

-

Kinetics: Reaction rate acceleration from hours to minutes.

-

Green Chemistry: Solvent-free or minimal-solvent options reduce waste streams.

-

Purity: Rapid volumetric heating minimizes thermal gradients, reducing charring and byproduct formation.

Mechanistic Insight

The transformation proceeds via a base-catalyzed nucleophilic addition of nitromethane to 4-methoxy-2,3-dimethylbenzaldehyde, forming a

Role of Ammonium Acetate (

-

Base Catalysis:

deprotonates nitromethane to generate the nitronate anion, which attacks the aldehyde carbonyl. -

Acid Catalysis:

facilitates the protonation of the hydroxyl group in the intermediate, promoting water elimination to lock the product in the conjugated styrene form.

Mechanistic Pathway Diagram[1][2][3]

Figure 1: Mechanistic pathway of the ammonium acetate-catalyzed Henry reaction under microwave irradiation.

Materials and Equipment

Reagents

-

Precursor: 4-Methoxy-2,3-dimethylbenzaldehyde (>98% purity).

-

Reagent/Solvent: Nitromethane (Reagent Grade). Note: Acts as both reactant and energy absorber (high tan

). -

Catalyst: Ammonium Acetate (

), anhydrous. -

Solvent (Method B only): Glacial Acetic Acid.[1]

Equipment

-

Microwave Reactor: Single-mode microwave synthesizer (e.g., CEM Discover 2.0 or Anton Paar Monowave).

-

Requirement: IR temperature sensor and internal pressure monitoring.

-

-

Vessels: 10 mL or 35 mL pressure-rated Pyrex vials with silicone/PTFE crimp caps.

-

Purification: Buchner funnel (vacuum filtration) or Flash Chromatography system.

Experimental Protocols

We present two methods. Method A is the preferred "Green" approach for high-throughput screening. Method B is recommended for scale-up (>5g) where solubility or exotherm management is critical.

Method A: Solvent-Free (Neat) Synthesis

Best for: Speed, atom economy, and ease of workup.

-

Preparation: In a 10 mL microwave process vial, charge 4-Methoxy-2,3-dimethylbenzaldehyde (1.64 g, 10 mmol) and Ammonium Acetate (0.39 g, 5 mmol, 0.5 eq).

-

Solvation: Add Nitromethane (5 mL, excess). The nitromethane serves as the solvent and reactant.[2] Cap the vial with a PTFE-lined septum.

-

Irradiation: Place in the microwave cavity. Program the following dynamic method:

-

Temperature: 95°C

-

Power: Max 200W (Dynamic control)

-

Hold Time: 10 minutes

-

Stirring: High

-

Note: Use a 1-minute ramp time to prevent pressure spikes.

-

-

Cooling: Allow the reactor to cool the vial to <50°C using compressed air (PowerCool).

-

Workup:

-

Pour the reaction mixture into ice-cold water (50 mL).

-

The product typically precipitates as a yellow crystalline solid.

-

Filter, wash with cold water, and recrystallize from hot ethanol/IPA (9:1).

-

Method B: Acetic Acid Assisted Scale-Up

Best for: Larger batches where nitromethane volume must be minimized for safety.

-

Preparation: In a 35 mL vessel, dissolve 4-Methoxy-2,3-dimethylbenzaldehyde (5.0 g) in Glacial Acetic Acid (10 mL).

-

Addition: Add Nitromethane (1.2 equivalents) and Ammonium Acetate (1.0 equivalent).

-

Irradiation:

-

Temperature: 105°C

-

Power: Max 300W

-

Hold Time: 15 minutes

-

-

Workup: Pour into crushed ice. Neutralize residual acid with saturated

if no precipitate forms immediately. Extract with Dichloromethane (DCM) if oil forms, followed by solvent evaporation.

Experimental Workflow Diagram

Figure 2: Operational workflow for the microwave-assisted synthesis of this compound.

Results and Characterization

The microwave protocol demonstrates superior efficiency compared to conventional thermal reflux.

Table 1: Comparative Efficiency Data

| Parameter | Conventional Reflux | Microwave Method A (Neat) | Microwave Method B (AcOH) |

| Time | 4 – 8 Hours | 10 Minutes | 15 Minutes |

| Temperature | 100°C (Oil Bath) | 95°C (Internal IR) | 105°C (Internal IR) |

| Yield | 65 – 75% | 88 – 94% | 82 – 88% |

| Purity (Crude) | Moderate (requires column) | High (recrystallization only) | High |

| Atom Economy | Low (Solvent waste) | High | Moderate |

Analytical Validation

To confirm the identity of this compound, look for these diagnostic signals:

-

NMR (CDCl3): Distinct doublets for the vinylic protons (

-

IR Spectroscopy: Strong absorption bands at ~1510 cm

and ~1340 cm -

Appearance: Distinctive yellow needles upon recrystallization.

Safety and Troubleshooting

Safety Protocols

-

Nitromethane Hazards: Nitromethane is a high-energy fuel. While stable under standard conditions, it can become shock-sensitive if sensitized by amines or strong bases at high temperatures.

-

Control: Do not exceed 140°C in the microwave.

-

Control: Use vented caps designed to release pressure safely if it exceeds vessel limits (typically 20-30 bar).

-

-

Vapor Pressure: Ensure the microwave vessel is rated for the vapor pressure of nitromethane/acetic acid at 105°C (approx. 2-5 bar).

Troubleshooting Guide

-

Problem: Product oils out instead of crystallizing.

-

Solution: The product may be supercooled. Scratch the glass with a rod or add a seed crystal. Alternatively, use Method B (Acetic Acid) which often yields cleaner precipitation upon water quench.

-

-

Problem: Low conversion.

-

Solution: Increase hold time by 5 minutes. Do not increase temperature above 110°C to avoid polymerization (tar formation).

-

-

Problem: "Runaway" heating.

-

Solution: Nitromethane absorbs microwaves very efficiently. Ensure the "Power Max" setting is clamped (e.g., 200W) so the PID controller doesn't overshoot the target temperature.

-

References

-

Varma, R. S., Dahiya, R., & Kumar, S. (1997). Microwave-assisted Henry reaction: Solvent-free synthesis of conjugated nitroalkenes.[2] Tetrahedron Letters, 38(29), 5131-5134.

-

Kabalka, G. W., & Pagni, R. M. (2003). Microwave-enhanced organic synthesis: A review. Tetrahedron, 59(10), 1571-1587.

-

Bose, A. K., Manhas, M. S., Ganguly, S. N., Sahu, A. H., & Banik, B. K. (2002). More Chemistry in a Microwave. Synthesis, 2002(11), 1578-1591.

-

Laboratory Chemical Safety Summary (LCSS): Nitromethane. PubChem, National Library of Medicine.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Henry Reaction for 2,3-Dimethyl-4-Methoxybenzaldehyde

Case ID: HR-23DM4MB-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Troubleshooting for Sterically Hindered, Electron-Rich Substrates

Executive Summary

You are experiencing yield suppression in the Henry (Nitroaldol) reaction of 2,3-dimethyl-4-methoxybenzaldehyde . This substrate presents a "perfect storm" of synthetic challenges:

-

Electronic Deactivation: The 4-methoxy group is a strong electron-donating group (EDG), significantly reducing the electrophilicity of the carbonyl carbon.

-

Steric Hindrance: The 2-methyl group creates severe ortho-strain, twisting the carbonyl out of planarity and physically blocking the attack trajectory of the nitronate nucleophile.

Standard protocols (e.g., NaOH/MeOH at RT) often fail here, resulting in low conversion or extensive polymerization of nitromethane ("red tar"). This guide provides a high-temperature, buffered protocol designed specifically to overcome these barriers.

Module 1: Critical Process Parameters (The "Why")

To improve yield, we must shift the reaction equilibrium. The Henry reaction is reversible. For this substrate, the equilibrium constant (

The Strategy: We must drive the reaction via in situ dehydration . By forcing the intermediate

Mechanistic Workflow (Visualization)

Figure 1: Reaction pathway highlighting the critical dehydration step required to "lock" the product and prevent reversibility.

Module 2: Optimized Experimental Protocols

Protocol A: The Buffered Ammonium Acetate Method (Recommended)

This method uses Ammonium Acetate (

Reagents:

-

Substrate: 1.0 equivalent

-

Nitromethane: 5.0 - 10.0 equivalents (Acts as solvent and reactant)

-

Ammonium Acetate: 0.5 - 1.0 equivalent

-

Solvent: Glacial Acetic Acid (Volume equal to Nitromethane)

Step-by-Step:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve the aldehyde in the nitromethane/acetic acid mixture.

-

Catalyst Addition: Add the ammonium acetate.[1]

-

Reaction: Heat the mixture to 85-95°C (gentle reflux) for 2–4 hours.

-

Note: Do not exceed 100°C aggressively, as nitromethane polymerization accelerates rapidly above this threshold.

-

-

Monitoring: Monitor by TLC (Silica, 20% EtOAc/Hexane). Look for the disappearance of the aldehyde spot. The product usually fluoresces under UV.

-

Workup (Crystallization):

-

Allow the dark orange/red solution to cool to room temperature.

-

Option 1 (Direct): If the product concentration is high, it may crystallize spontaneously.

-

Option 2 (Precipitation): Pour the reaction mixture slowly into ice-cold water (5x reaction volume) with vigorous stirring. The nitrostyrene should precipitate as a yellow/orange solid.

-

-

Purification: Filter the solid and recrystallize from hot Isopropyl Alcohol (IPA) or Methanol.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

For researchers with access to a microwave reactor, this method drastically reduces time and suppresses side reactions by minimizing thermal exposure.

Reagents:

-

Substrate: 1.0 eq

-

Nitromethane: 5.0 eq[2]

-

Ethylenediamine diacetate (EDDA): 0.1 eq (Catalyst)

Parameters:

-

Temperature: 90°C

-

Time: 10–20 minutes

-

Power: Dynamic (Max 150W)

-

Workup: Dilute with EtOAc, wash with brine, dry over

, and concentrate.

Module 3: Troubleshooting Hub

Symptom: "The reaction turned into a dark red/black tar."

Diagnosis: Polymerization of Nitromethane. Root Cause:

-

Reaction temperature was too high (>100°C).

-

Base concentration was too high or base was too strong (e.g., using pure alkylamines without acid buffer). Corrective Action:

-

Reduce temperature to 80°C.

-

Ensure you are using Glacial Acetic Acid (anhydrous) to maintain the buffer system.

-

Reduce the equivalents of Ammonium Acetate.

Symptom: "I see mostly starting material (Aldehyde) after 4 hours."

Diagnosis: Steric hindrance preventing nucleophilic attack. Root Cause: The 2,3-dimethyl system is blocking the approach of the nitronate. Corrective Action:

-

Increase Concentration: Run the reaction more concentrated (reduce solvent volume).

-

Catalyst Swap: Switch from Ammonium Acetate to Cyclohexylamine (1.0 eq) in Acetic Acid. Cyclohexylamine forms a transient imine (Schiff base) with the aldehyde, which is more electrophilic than the aldehyde itself, facilitating the attack.

Symptom: "Yield is low (<40%) despite high conversion."

Diagnosis: Retro-Henry Reaction during workup. Root Cause: If the intermediate alcohol did not fully dehydrate, it can revert to starting materials when exposed to water during the quench. Corrective Action:

-

Force Dehydration: Extend the reflux time by 1 hour.

-

Acidic Workup: Ensure the quench water is slightly acidic (pH 4-5) to prevent base-catalyzed reversion.

Module 4: Comparative Data & FAQ

Catalyst Performance Table (Substrate: 2,3-dimethyl-4-methoxybenzaldehyde)

| Catalyst System | Temp (°C) | Time (h) | Typical Yield | Notes |

| NaOH / MeOH | 25 | 24 | < 15% | Not Recommended. High polymerization, low conversion due to sterics. |

| NH4OAc / AcOH | 90 | 4 | 65-75% | Recommended. Robust, buffers side reactions, promotes dehydration. |

| Ethylenediamine / AcOH | 80 | 6 | 60-70% | Good alternative. Milder than NH4OAc. |

| n-Butylamine (cat.) / Toluene | 110 (Reflux) | 12 | 50-60% | Requires Dean-Stark trap to remove water. Good for large scale. |

Frequently Asked Questions

Q: Can I use ethanol instead of acetic acid as a solvent? A: For this specific hindered substrate, no . Ethanol reflux temperatures (~78°C) are often insufficient to drive the dehydration step for the 2,3-dimethyl system. Acetic acid not only acts as a solvent but also catalyzes the elimination of water.

Q: Why is the product yellow/orange? A: The color comes from the extended conjugation of the nitrostyrene system. If the color is dark brown or black, it indicates contamination with nitromethane polymers. Recrystallize from IPA until bright yellow needles are obtained.

Q: Can I use molecular sieves to improve yield? A: Yes. Adding 3Å or 4Å molecular sieves to the reaction mixture can scavenge the water produced during dehydration, pushing the equilibrium toward the product (Le Chatelier's principle). This is highly effective for stubborn reactions.

References

-

Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.

-

Gairaud, C. B., & Lappin, G. R. (1953). "The Synthesis of Nitrostyrenes." Journal of Organic Chemistry, 18(1), 1-3.

- Shulgin, A. T. (1964). "Psychotomimetic Amphetamines: Methoxy 3,4-Dialkylamphetamines." Experientia, 20, 366. (Foundational reference for dialkyl-methoxybenzaldehyde chemistry).

-

Alizadeh, A., et al. (2011). "Ammonium acetate: a versatile reagent in organic synthesis."[3] Journal of the Iranian Chemical Society. (Review of NH4OAc utility).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 3. indianchemicalsociety.com [indianchemicalsociety.com]

Technical Support Center: Purification of β-Nitrostyrene from Unreacted Aldehydes

Welcome to the Technical Support Center for scientists and researchers engaged in the synthesis of β-nitrostyrene derivatives. This guide provides in-depth technical assistance, troubleshooting protocols, and frequently asked questions to address the common challenge of removing unreacted aldehydes from your final product. Our focus is to equip you with the knowledge to not only purify your compound but also to understand the underlying principles of the chosen purification strategy, ensuring reproducible and high-purity outcomes.

Introduction: The Challenge of Aldehyde Impurities

The Henry-Knoevenagel condensation is a robust method for the synthesis of β-nitrostyrenes from aromatic aldehydes and nitromethane.[1][2] However, incomplete reactions often result in the contamination of the desired β-nitrostyrene product with unreacted starting aldehyde. The presence of these aldehyde impurities can interfere with subsequent reactions and complicate analytical characterization. This guide details three primary methods for the removal of these impurities: Recrystallization, Column Chromatography, and Chemical Quenching.

Decision-Making Workflow for Purification Strategy

Choosing the optimal purification strategy depends on the scale of your reaction, the properties of your specific β-nitrostyrene and aldehyde, and the level of purity required. The following flowchart provides a general decision-making framework.

Caption: Decision-making flowchart for selecting a purification strategy.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the purification of β-nitrostyrene.

Recrystallization Issues

Q1: My β-nitrostyrene product "oiled out" during recrystallization instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This often happens if the melting point of your compound is lower than the boiling point of the solvent or if there are significant impurities present.

-

Troubleshooting Steps:

-

Re-dissolve and Dilute: Heat the solution to re-dissolve the oil. Add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.

-

Slow Cooling: Allow the solution to cool very slowly. You can do this by leaving the flask on the benchtop, insulated with a beaker, or by placing it in a warm water bath that is allowed to cool to room temperature. Rapid cooling often promotes oiling out.

-

Scratching: Gently scratch the inside of the flask at the surface of the liquid with a glass rod. This can create nucleation sites for crystal growth.

-

Seed Crystals: If you have a small amount of pure β-nitrostyrene, add a tiny crystal to the cooled solution to induce crystallization.

-

Change Solvent System: If the above steps fail, your choice of solvent may be inappropriate. Try a different solvent or a mixed solvent system. A good starting point for β-nitrostyrene is ethanol, methanol, or isopropanol.[3]

-

Q2: After recrystallization, my product yield is very low. How can I improve it?

A2: Low yield can be due to several factors:

-

Too much solvent: Using an excessive amount of solvent will keep a significant portion of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve your crude product.

-

Cooling temperature: Ensure you have cooled the solution sufficiently to maximize crystal formation. An ice bath can be used after the solution has reached room temperature.

-

Premature crystallization: If the product crystallizes in the funnel during hot filtration, you will lose product. Ensure your filtration apparatus is pre-heated.

Column Chromatography Issues

Q3: I'm not getting good separation between my β-nitrostyrene and the unreacted aldehyde on my silica gel column. What can I do?

A3: Poor separation is typically due to an inappropriate solvent system (mobile phase). The principle of column chromatography relies on the differential partitioning of compounds between the stationary and mobile phases.

-

Troubleshooting Steps:

-

Optimize the Solvent System with TLC: Before running a column, always determine the optimal solvent system using Thin Layer Chromatography (TLC). You are looking for a solvent system that gives good separation between the spots for your product and the aldehyde. A good target Rf for your product on TLC is around 0.3-0.4 to ensure it moves down the column at a reasonable rate.

-

Adjust Polarity: If the spots are too close together, you need to adjust the polarity of your mobile phase. For silica gel (a polar stationary phase), a less polar mobile phase will generally increase the separation of compounds with different polarities. Try decreasing the proportion of the more polar solvent in your mixture (e.g., decrease the amount of ethyl acetate in a hexane/ethyl acetate mixture).

-

Use a Gradient Elution: If a single solvent system (isocratic elution) does not provide adequate separation, a gradient elution can be employed. Start with a less polar solvent system to elute the less polar component (often the aldehyde) and gradually increase the polarity to elute the more polar component (the β-nitrostyrene).

-

Chemical Quenching Issues

Q4: After the sodium bisulfite wash, I have a stable emulsion that is difficult to separate. How can I break it?

A4: Emulsions can form, especially if your product has surfactant-like properties.

-

Troubleshooting Steps:

-

Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and can help to break the emulsion.

-

Gentle Swirling: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

-

Filtration: In some cases, passing the emulsified layer through a pad of Celite or glass wool can help to break the emulsion.

-

Detailed Experimental Protocols

Method 1: Purification by Recrystallization

Recrystallization is a technique used to purify solids based on differences in their solubility in a given solvent at different temperatures.[4] The impure solid is dissolved in a hot solvent and then allowed to cool, whereupon the desired compound crystallizes out, leaving the impurities in the solution.

Protocol: Recrystallization of β-Nitrostyrene from Ethanol

-

Solvent Selection: Place a small amount of your crude β-nitrostyrene in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a good choice. If it is sparingly soluble at room temperature but dissolves upon heating, it is a suitable solvent. Ethanol, methanol, and isopropanol are commonly effective for β-nitrostyrenes.[3][5]

-

Dissolution: Place the crude β-nitrostyrene in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid. It is crucial to use the minimum amount to ensure a good recovery.

-

Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.

-

Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

-

Drying: Dry the purified crystals under vacuum.

Caption: Workflow for the recrystallization of β-nitrostyrene.

Method 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating mixtures based on the differential adsorption of compounds to a solid stationary phase (e.g., silica gel) as a liquid mobile phase passes through it.[6]

Protocol: Silica Gel Column Chromatography of β-Nitrostyrene

-

TLC Analysis: First, determine an appropriate solvent system using TLC. A mixture of hexane and ethyl acetate is a good starting point. A solvent system that gives an Rf value of ~0.3 for the β-nitrostyrene is ideal.

-

Column Packing: Prepare a silica gel column using either the "dry packing" or "wet packing" method.[7] Ensure the column is packed uniformly to avoid channeling.

-

Sample Loading: Dissolve the crude β-nitrostyrene in a minimal amount of the mobile phase or a slightly more polar solvent. Carefully apply the sample to the top of the silica gel bed.

-

Elution: Add the mobile phase to the top of the column and begin collecting fractions. The less polar unreacted aldehyde will typically elute before the more polar β-nitrostyrene.

-